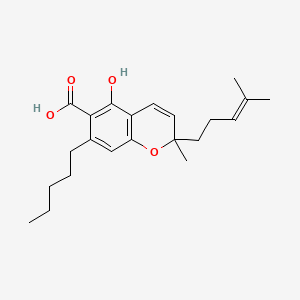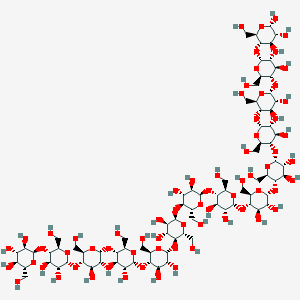![molecular formula C₇H₈N₂O₂ B1142691 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde CAS No. 1379289-58-3](/img/structure/B1142691.png)
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde (THOPC) is an organic compound that has been studied extensively in the scientific research community. It is a member of the oxazolo[5,4-c]pyridine family of compounds and has been used in many laboratory experiments. THOPC has been found to have a variety of biochemical and physiological effects, and its potential applications for scientific research are broad.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde involves the condensation of 2-aminopyridine with glyoxal followed by cyclization with formaldehyde.
Starting Materials
2-aminopyridine, glyoxal, formaldehyde
Reaction
Step 1: Condensation of 2-aminopyridine with glyoxal in the presence of a base such as sodium hydroxide to form 4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-3-ol., Step 2: Cyclization of 4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-3-ol with formaldehyde in the presence of an acid catalyst such as hydrochloric acid to form 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde.
Mecanismo De Acción
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been found to act as an agonist of the 5-HT2A receptor. It binds to this receptor and activates it, resulting in a variety of biochemical and physiological effects. It also binds to other receptors, including the 5-HT2B and 5-HT2C receptors, but its binding affinity is much lower than for the 5-HT2A receptor.
Efectos Bioquímicos Y Fisiológicos
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been found to have a variety of biochemical and physiological effects. These include the activation of the 5-HT2A receptor, which leads to an increase in serotonin levels in the brain, as well as an increase in dopamine levels. It has also been found to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde in laboratory experiments has several advantages. It is a relatively stable compound, so it can be stored for long periods of time without degrading. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, it is important to note that 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde is a relatively potent compound and should be handled with caution.
Direcciones Futuras
There are a variety of potential future directions for the use of 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde in scientific research. These include the study of its mechanism of action in more detail, the development of new drugs based on its structure, and the study of its potential applications in the treatment of various diseases. It could also be used to study the structure and function of proteins, as well as to study the metabolism of drugs. Additionally, 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde could be used in the development of new imaging techniques, such as PET scans, to better understand the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been used in a variety of scientific research applications, including the study of the mechanism of action of drugs, the study of the biochemical and physiological effects of drugs, and the study of the structure and function of proteins. It has also been used in the study of the metabolism of drugs and the development of new drugs.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-7-9-5-1-2-8-3-6(5)11-7/h4,8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGNOPKMCDITBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)